3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide
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Overview
Description
3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2’-Maleimido)-N-ethylamide is a complex organic compound characterized by its unique structure, which includes cyano groups, hydroxyl groups, and a maleimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2’-Maleimido)-N-ethylamide typically involves multiple steps:
Formation of the Phenylacetic Acid Derivative: The initial step involves the synthesis of the phenylacetic acid derivative, which can be achieved through the nitration of phenylacetic acid followed by reduction to introduce the cyano groups.
Maleimide Introduction: The maleimide moiety is introduced via a reaction with maleic anhydride, followed by cyclization to form the maleimide ring.
N-ethylamide Formation: The final step involves the formation of the N-ethylamide group through an amidation reaction using ethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2’-Maleimido)-N-ethylamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving hydroxylation and oxidation reactions. It can also be used in the development of biosensors.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in targeting specific enzymes or pathways.
Industry
In industrial applications, this compound can be used in the synthesis of polymers and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2’-Maleimido)-N-ethylamide involves its interaction with specific molecular targets, such as enzymes. The hydroxyl and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the maleimide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dicyano-2,5-dihydroxyphenylacetic Acid: Lacks the maleimide and N-ethylamide groups.
2,5-Dihydroxyphenylacetic Acid: Lacks the cyano and maleimide groups.
N-ethylmaleimide: Contains the maleimide moiety but lacks the phenylacetic acid structure.
Uniqueness
3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2’-Maleimido)-N-ethylamide is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3,4-dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c17-7-10-11(8-18)16(25)9(5-12(10)21)6-13(22)19-3-4-20-14(23)1-2-15(20)24/h1-2,5,21,25H,3-4,6H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGMKERMQVKVPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCNC(=O)CC2=CC(=C(C(=C2O)C#N)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652546 |
Source
|
Record name | 2-(3,4-Dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-29-3 |
Source
|
Record name | 2-(3,4-Dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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